4-(5-methyl-2-pyrimidinyl)benzoic acid
説明
4-(5-Methyl-2-pyrimidinyl)benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted at the 2-position of the benzoic acid moiety. The pyrimidine ring is further substituted with a methyl group at the 5-position. Its structure combines the aromaticity of benzoic acid with the hydrogen-bonding capabilities of the pyrimidine ring, enabling interactions with biological targets .
特性
IUPAC Name |
4-(5-methylpyrimidin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-6-13-11(14-7-8)9-2-4-10(5-3-9)12(15)16/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVYHWAHRVPIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
Pyrimidine Substituents
Halogenated Derivatives: 4-[(5-Chloropyrimidin-2-yl)carbamoyl]benzoic Acid (): Features a chlorine atom at the 5-position of the pyrimidine and an amide linkage to the benzoic acid. The amide linkage introduces hydrogen-bonding capacity distinct from the direct pyrimidinyl linkage in the target compound . 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic Acid (): Substituted with bromine at the 5-position and linked via an ether oxygen. The bromine increases molecular weight (295.09 g/mol) and lipophilicity compared to the methyl group in the target compound. The ether linkage may reduce metabolic stability compared to direct C–C bonds .
Bicyclic Pyrimidine Systems: 4-[[[1,4-Dihydro-2-[[[(3-methoxyphenyl)methyl]amino]carbonyl]-4-oxothieno[2,3-d]pyrimidin-5-yl]methoxy]methyl]-benzoic Acid (): Contains a fused thieno-pyrimidine ring system.
Linkage Modifications
- Methyl 4-[(5-Chloropyrimidin-2-yl)amino]butanoate (): Uses an amino-butyl ester linkage instead of a direct pyrimidinyl-benzoic acid bond. This ester group could act as a prodrug, improving bioavailability but requiring metabolic activation .
Physicochemical Properties
Key Observations :
- Ether or amide linkages introduce polarity but may reduce metabolic stability compared to direct C–C bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
